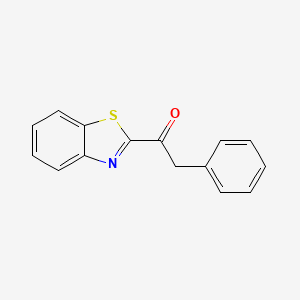

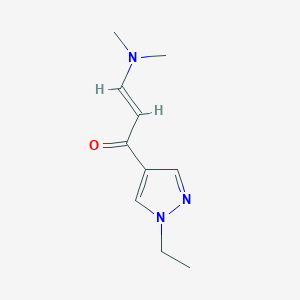

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored through various methods. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized using spectroscopic methods and thermal analysis, with the molecular geometry confirmed by X-ray diffraction and optimized using density functional theory (DFT) . Another study reported the microwave-assisted synthesis of a benzothiazole derivative, which was an efficient and eco-friendly approach compared to conventional methods . Additionally, a new route for synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone was developed using carbon-sulfur bond cleavage reactions in a basic medium .

Molecular Structure Analysis

X-ray crystallography has been a common tool for determining the molecular structure of benzothiazole derivatives. The crystal structure of various synthesized compounds has been established, revealing details such as chair conformations and intermolecular interactions . DFT calculations have also been used to optimize molecular geometries, showing good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives has been studied in various chemical reactions. For example, the treatment of 2-(acetonylthio)benzothiazole with different reagents led to the formation of derivatives of 2-amino-3-cyanothiophene and cyanoacetylhydrazone . The in vitro hepatic metabolism of 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone was investigated, revealing its reduction to the corresponding alcohol and no dealkylation observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been characterized using various spectroscopic techniques. UV-visible, FT-IR, NMR, and mass spectrometry have been employed to characterize synthesized compounds . The antioxidant and anticancer activities of certain derivatives were evaluated, demonstrating potential biological relevance . The photophysical properties of substituted pyrazolines were found to be dependent on the electronic nature of substituents and solvent polarity .

科学的研究の応用

Gas-Phase Thermolysis

Research demonstrates that derivatives of benzothiazole, including 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone, undergo gas-phase thermolysis. This process results in the production of aniline and indoles, which are important compounds in various chemical processes. The kinetics of these reactions have been studied, offering insights into the thermal elimination reactions of benzotriazoles and their isomerization processes (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Synthesis of Derivatives

This compound serves as a key component in synthesizing various chemical derivatives. For instance, its reaction with malononitrile and sulfur forms 2-amino-3-cyanothiophene derivatives. Such chemical reactions and the subsequent compounds synthesized have been characterized using various spectroscopic techniques, contributing to our understanding of complex chemical interactions (Al-Omran & El-Khair, 2014).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of benzothiazole derivatives. For example, this compound derivatives have demonstrated moderate to significant anti-microbial activities, including anti-bacterial and anti-fungal properties. This makes them potential candidates for developing new antimicrobial agents (Ahmad et al., 2011).

Molecular Imaging Applications

In the field of medical imaging, derivatives of this compound have been explored for their potential as contrast agents in magnetic resonance imaging (MRI). These compounds, when modified appropriately, can bind to specific regions in the brain, enhancing the contrast in MR images and potentially aiding in the diagnosis of neurological conditions (Saini et al., 2013).

Corrosion Inhibition

Compounds derived from this compound have been investigated for their efficacy in inhibiting corrosion, particularly in steel. These derivatives offer cost-effective and eco-friendly solutions for protecting metals against corrosive environments, such as in industrial applications (Chugh et al., 2019).

作用機序

Target of Action

Compounds with a benzothiazole core have been found to interact with various biological targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger . These targets play crucial roles in various physiological processes, including neurotransmission and ion transport.

Mode of Action

For instance, when interacting with GABA receptors, they may modulate neurotransmission .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

将来の方向性

生化学分析

Biochemical Properties

The biochemical properties of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone are not well-studied. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have shown inhibitory effects against Mycobacterium tuberculosis

Cellular Effects

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may influence cell function and cellular processes

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit inhibitory effects against Mycobacterium tuberculosis , suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

Benzothiazole derivatives have been found to exhibit anticonvulsant activity in mice

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGRXWKXYVKSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)